N-(2-Methylphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide
Description
N-(2-Methylphenyl)-2-({2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a chromeno[2,3-d]pyrimidine scaffold. This compound combines a fused chromene-pyrimidine core with a thioacetamide side chain substituted at position 4, linked to a 2-methylphenyl group. Its synthesis likely involves nucleophilic substitution reactions between chlorinated pyrimidine intermediates and thiol-containing acetamides, as seen in analogous compounds .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-17-9-5-7-13-21(17)27-23(30)16-32-26-20-15-19-12-6-8-14-22(19)31-25(20)28-24(29-26)18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSHVYFJYMHJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3-benzoyl chromones with benzamidines through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement . This reaction is facilitated by the presence of a base and proceeds under mild conditions to yield the desired chromeno-pyrimidine derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The chromeno-pyrimidine core may play a crucial role in binding to these targets, while the phenyl and acetamide groups contribute to the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromeno[2,3-d]pyrimidine Derivatives
2.1.1. N-(2-Chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (CAS: 866864-77-9)
- Structural Differences : The chlorophenyl substituent at the acetamide nitrogen and additional methyl groups on the chromene ring (position 9) and phenyl ring (position 4) distinguish this compound.
- Properties : Molecular weight = 488.0 g/mol; XLogP3 = 6.8 (high lipophilicity). The chlorine atom may enhance electrophilicity and binding to hydrophobic targets .
- Activity: No direct data, but chloro-substituted acetamides are often associated with enhanced antimicrobial potency due to increased membrane penetration .
2.1.2. 2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- Structural Differences : An ethoxy group at position 9 and a 4-methylphenyl acetamide substituent.
- Synthesis : Likely involves ethoxylation of the chromene ring prior to sulfanyl-acetamide coupling.
Thieno[2,3-d]pyrimidine and Pyrido-Pyrano-Pyrimidine Analogs
2.2.1. 2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
- Structural Differences: Replaces chromene with a thieno[2,3-d]pyrimidinone core, introduces a methylfuran substituent, and includes a propenyl group.
- Properties: The thieno-pyrimidine system may enhance π-π stacking interactions in enzyme binding pockets.
2-[[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide
- Structural Differences: A tricyclic pyrido-pyrano-pyrimidine core with hydroxymethyl and methoxyphenyl substituents.
- Properties : Molecular weight = 514.6 g/mol; higher complexity (691 complexity index) suggests niche applications, possibly in targeting DNA topoisomerases or kinase enzymes .
Non-Chromeno/Triazolo Acetamide Derivatives
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide
- Structural Differences : Simpler pyrimidine core without fused chromene; dimethyl groups at pyrimidine positions 4 and 4.
- Crystallographic Data : Dihedral angle between pyrimidine and benzene rings = 91.9°, indicating near-perpendicular orientation. Short Csp²–S bond (1.759 Å) suggests strong conjugation .
- Activity: Pyrimidine-thioacetamides are known intermediates in antimicrobial agents, though specific MIC values are unreported here.
2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-fluorophenyl)acetamide Derivatives
Comparative Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | XLogP3 | Topological Polar Surface Area (Ų) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~460 (estimated) | ~6.5 | ~85 | 2-Methylphenyl, phenyl chromenopyrimidine |
| N-(2-Chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | 488.0 | 6.8 | 89.4 | Chlorophenyl, methyl groups |
| 2-[(9-Ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide | ~490 (estimated) | 7.1 | 89.4 | Ethoxy, 4-methylphenyl |
| 2-[[11-(Hydroxymethyl)...]sulfanyl]-N-(2-methylphenyl)acetamide | 514.6 | 5.2 | 118.7 | Hydroxymethyl, methoxyphenyl |
Key Research Findings
- Substituent Effects : Chlorine and fluorine atoms enhance lipophilicity and antimicrobial activity, while methoxy/ethoxy groups improve solubility .
- Synthetic Routes : Common methods include nucleophilic substitution (e.g., thiol-acetamide coupling) and cyclocondensation reactions for heterocyclic core formation .
Biological Activity
N-(2-Methylphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Acetamide Group : Imparts stability and potential interactions with biological targets.
- Chromeno-Pyrimidine Core : Known for diverse biological activities, including anticancer and antimicrobial effects.
- Sulfanyl Linkage : May enhance bioactivity through modulation of redox states in biological systems.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of chromeno-pyrimidine have shown promising results as inhibitors of cancer cell proliferation. Research indicates that these compounds can induce apoptosis in various cancer cell lines through multiple pathways, including:
- Inhibition of Cell Cycle Progression : By interfering with cyclin-dependent kinases (CDKs).
- Induction of Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar compounds have been tested against a range of bacterial strains, demonstrating:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanisms of Action : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Case Studies and Research Findings
A selection of research findings highlights the biological activity of related compounds:
The mechanism by which this compound exerts its biological effects can be attributed to several factors:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cellular processes, such as DPP-4 in glucose metabolism.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways, affecting cell survival and proliferation.
- Oxidative Stress Induction : The sulfanyl group may participate in redox reactions, leading to increased oxidative stress within cells, which can trigger apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
